molecular formula C3H2ClN3 B1239457 2-Chloro-1,3,5-triazine CAS No. 6153-86-2

2-Chloro-1,3,5-triazine

Cat. No.: B1239457
CAS No.: 6153-86-2
M. Wt: 115.52 g/mol
InChI Key: HTSVYUUXJSMGQC-UHFFFAOYSA-N
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Description

2-Chloro-1,3,5-triazine is a chlorinated derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. It is a significant intermediate in the synthesis of various chemicals, including herbicides, dyes, and pharmaceuticals. The compound is known for its reactivity, particularly in nucleophilic substitution reactions, making it a valuable building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-1,3,5-triazine can be synthesized through the trimerization of cyanogen chloride or cyanamide. The reaction typically involves the use of a catalyst and controlled temperature conditions to ensure the formation of the triazine ring .

Industrial Production Methods: In industrial settings, this compound is often produced from cyanuric chloride. The process involves the chlorination of cyanuric acid, followed by purification steps to isolate the desired product .

Mechanism of Action

The mechanism of action of 2-Chloro-1,3,5-triazine involves its ability to undergo nucleophilic substitution reactions. The chlorine atom is readily replaced by nucleophiles, leading to the formation of various substituted triazines. These reactions are facilitated by the electron-deficient nature of the triazine ring, which makes it highly reactive towards nucleophiles .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-1,3,5-triazine is unique due to its specific reactivity profile, which allows for selective nucleophilic substitution reactions. This makes it a versatile intermediate in the synthesis of a wide range of chemical products .

Properties

IUPAC Name

2-chloro-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClN3/c4-3-6-1-5-2-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSVYUUXJSMGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC=NC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210524
Record name 2-Chloro-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6153-86-2
Record name s-Triazine, 2-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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